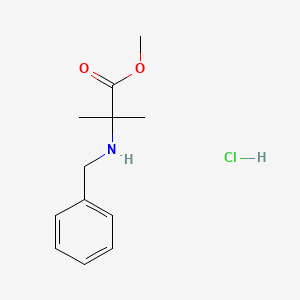
2-苄基氨基-2-甲基丙酸甲酯盐酸盐
描述
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of a benzylamino group attached to a methylpropanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
科学研究应用
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
生化分析
Biochemical Properties
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cholinergic receptors, potentially modulating neurotransmitter release and synaptic transmission . Additionally, it may interact with dopamine receptors, affecting dopamine signaling pathways . These interactions suggest that Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride could have implications in neurological research and drug development.
Cellular Effects
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cholinergic and dopaminergic signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity . Furthermore, it may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli . These effects highlight the potential of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in studying cellular mechanisms and developing therapeutic interventions.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride involves its binding interactions with various biomolecules. It has been shown to bind to cholinergic and dopamine receptors, modulating their activity and downstream signaling pathways . Additionally, it may inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression . These molecular interactions provide insights into the compound’s potential therapeutic applications and its role in modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound may lead to changes in cellular responses, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as modulating neurotransmitter release and receptor activity . At higher doses, it may induce toxic or adverse effects, including changes in motor activity and behavior . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in target tissues . Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride exhibits specific subcellular localization, which may affect its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall cellular effects . Understanding the subcellular localization of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride typically involves the reaction of methyl 2-bromo-2-methylpropanoate with benzylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological activity. The ester group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Methyl 2-(phenylamino)-2-methylpropanoate hydrochloride
- Methyl 2-(ethylamino)-2-methylpropanoate hydrochloride
Uniqueness
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially increasing its ability to cross biological membranes and interact with hydrophobic pockets in enzymes or receptors.
属性
IUPAC Name |
methyl 2-(benzylamino)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQEKLHPGZKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


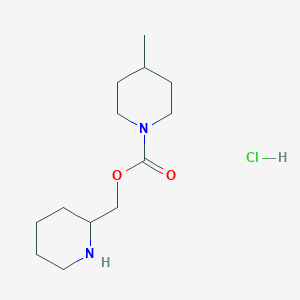
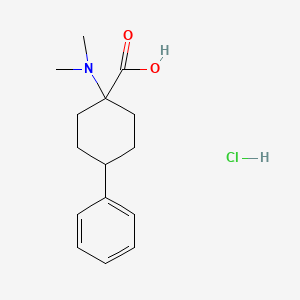
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
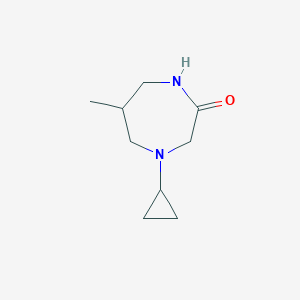
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
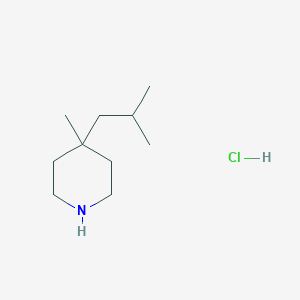
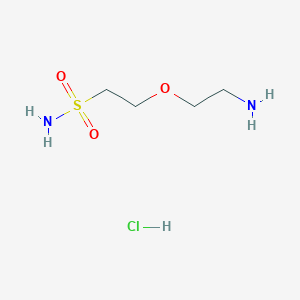
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
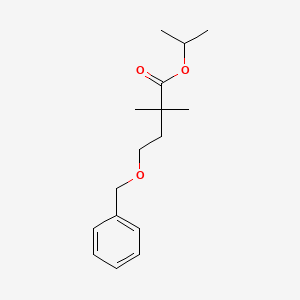
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)


![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
